molecular formula C15H15N3O3 B1235804 Veratraldehyde isonicotinoylhydrazone CAS No. 93-47-0

Veratraldehyde isonicotinoylhydrazone

Cat. No. B1235804
CAS RN: 93-47-0
M. Wt: 285.3 g/mol
InChI Key: HPXIKMBHOXLFOR-YVLHZVERSA-N
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Description

Verazide is a derivative of isoniazid with tuberculostatic activity.

Scientific Research Applications

Green Synthesis

Veratraldehyde is utilized in the green synthesis of chemicals, especially for environmentally friendly processes. Molleti and Yadav (2017) explored its synthesis from O-alkylation of vanillin using potassium promoted La2O3–MgO catalysts, highlighting its significance in reducing pollution and improving product purity in industries such as perfumery, agrochemical, and pharmaceuticals (Molleti & Yadav, 2017).

Educational Applications

In the field of medicinal chemistry education, veratraldehyde's synthesis is used as an experimental model. Jin Hui (2008) and Yi Hongme (2014) demonstrated different methods for synthesizing veratraldehyde, emphasizing its role in improving experimental teaching in medicinal chemistry (Jin Hui, 2008); (Yi Hongme, 2014).

Bioanalytical Method Development

Huh et al. (2020) developed a method for determining veratraldehyde and its metabolite veratric acid in rat plasma, showcasing its use in pharmacokinetics and metabolism studies (H. Huh et al., 2020).

Environmental and Microbiological Studies

Veratraldehyde plays a role in environmental microbiology, as seen in the study of its degradation by Alcaligenes paradoxus (Mohan & Khanna, 1993) and its involvement in redox cycles in white rot fungus (Guillén & Evans, 1994) (K. Mohan & S. Khanna, 1993); (F. Guillén & C. Evans, 1994).

Chemical Engineering Applications

Its use in chemical engineering is evident in studies like the oxidation of veratryl alcohol by lignin peroxidase (Haemmerli et al., 1987) and as a corrosion inhibitor for mild steel (Shylesha et al., 2010) (S. Haemmerli et al., 1987); (B. S. Shylesha et al., 2010).

Analytical Chemistry

In analytical chemistry, veratraldehyde has been used in spectrophotometric methods for determining hydrazine in environmental samples (Kaveeshwar & Gupta, 1992), and as a reference in chromatography (Ruffini, 1965) (R. Kaveeshwar & V. Gupta, 1992); (G. Ruffini, 1965).

Biological Studies

It is also relevant in biological studies, as shown by Kim et al. (2021), who investigated the repellency of veratraldehyde against mosquitoes and ticks (Soon-il Kim et al., 2021).

properties

CAS RN

93-47-0

Product Name

Veratraldehyde isonicotinoylhydrazone

Molecular Formula

C15H15N3O3

Molecular Weight

285.3 g/mol

IUPAC Name

N-[(Z)-(3,4-dimethoxyphenyl)methylideneamino]pyridine-4-carboxamide

InChI

InChI=1S/C15H15N3O3/c1-20-13-4-3-11(9-14(13)21-2)10-17-18-15(19)12-5-7-16-8-6-12/h3-10H,1-2H3,(H,18,19)/b17-10-

InChI Key

HPXIKMBHOXLFOR-YVLHZVERSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=N\NC(=O)C2=CC=NC=C2)OC

SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC

Canonical SMILES

COC1=C(C=C(C=C1)C=NNC(=O)C2=CC=NC=C2)OC

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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